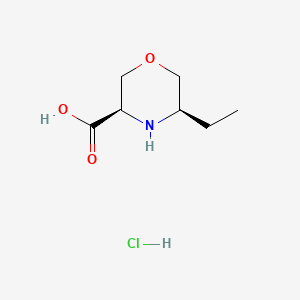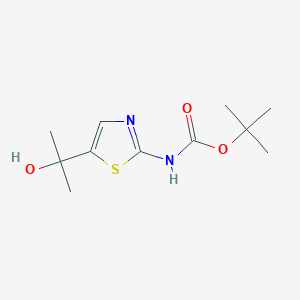
5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride: is a chemical compound that features a benzamide core with an aminoethyl and hydroxy group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid.
Amidation: The 2-hydroxybenzoic acid is converted to 2-hydroxybenzamide through an amidation reaction using ammonia or an amine derivative.
Alkylation: The 2-hydroxybenzamide is then subjected to alkylation with an appropriate alkyl halide, such as 1-chloroethane, to introduce the aminoethyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would be similar to the laboratory synthesis but scaled up with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to modify the aminoethyl group, potentially forming an ethyl group.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound may serve as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydroxy and amino groups are likely involved in hydrogen bonding and electrostatic interactions with these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzamide: Lacks the aminoethyl group, making it less versatile in chemical reactions.
5-Amino-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2-Hydroxyphenyl)acetamide: Similar but with an acetamide group instead of the aminoethyl group.
Uniqueness
5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride is unique due to the presence of both the aminoethyl and hydroxy groups, which provide a combination of reactivity and solubility that is not found in the similar compounds listed above. This makes it particularly useful in applications requiring specific interactions with biological targets or in synthetic pathways where multiple functional groups are advantageous.
Propiedades
Fórmula molecular |
C9H13ClN2O2 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
5-(1-aminoethyl)-2-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-5(10)6-2-3-8(12)7(4-6)9(11)13;/h2-5,12H,10H2,1H3,(H2,11,13);1H |
Clave InChI |
BSAQHHATXWMGTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)O)C(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)








